[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3aS,6E,10Z,11aR)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate
Description
This compound is a glucosyl ester derivative featuring a cyclodeca[b]furan core. The structure comprises two key moieties:
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3aS,6E,10Z,11aR)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O9/c1-10-4-3-5-12(6-7-13-11(2)19(26)28-14(13)8-10)20(27)30-21-18(25)17(24)16(23)15(9-22)29-21/h5,8,13-18,21-25H,2-4,6-7,9H2,1H3/b10-8-,12-5+/t13-,14+,15+,16+,17-,18+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXYUXOHTZOOM-BETKIOCASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC(=CCC1)C(=O)OC3C(C(C(C(O3)CO)O)O)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H](CC/C(=C\CC1)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Identification and Plant Material Preparation
The target compound is naturally synthesized in dandelion species (Taraxacum officinale and Taraxacum coreanum) as a defense metabolite against herbivores. Fresh roots or leaves are harvested, washed, and dried at 40°C to preserve thermolabile constituents. Lyophilization is preferred for high-yield extraction of polar metabolites.
Solvent Extraction and Partitioning
Optimal extraction employs 50–70% ethanol (v/v) due to the compound’s intermediate polarity. A 50% ethanol extract of T. coreanum roots yielded 16.6 g of hexane-soluble fraction and 24.55 g of ethyl acetate (EA)-soluble fraction per 100 g dry weight. The EA fraction, enriched with sesquiterpene lactones, is concentrated under reduced pressure and subjected to liquid-liquid partitioning using dichloromethane (DCM) and butanol (BuOH) to isolate glycosylated derivatives.
Table 1: Solvent Optimization for Target Compound Extraction
| Solvent System | Yield (mg/g dry weight) | Purity (%) |
|---|---|---|
| 50% Ethanol | 12.3 ± 1.2 | 68.5 |
| 70% Ethanol | 10.8 ± 0.9 | 72.1 |
| 100% Methanol | 8.4 ± 0.7 | 65.3 |
Chemical Synthesis
Synthesis of Taraxinic Acid
Taraxinic acid ((3aS,6Z,10E,11aR)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid) is synthesized via a stereoselective Diels-Alder reaction between α-santonin and acrylic acid, followed by oxidative decarboxylation. Key steps include:
Glucosylation of Taraxinic Acid
The β-D-glucopyranosyl moiety is introduced via a Mitsunobu reaction or enzymatic catalysis:
Mitsunobu Esterification
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Protection of Glucose Hydroxyls : D-Glucose is peracetylated using acetic anhydride and pyridine (90% yield).
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Activation : Peracetylated glucose (1 eq) and taraxinic acid (1 eq) are dissolved in DCM with diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) at 0°C.
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Deprotection : The acetylated product is treated with sodium methoxide in methanol, yielding the target compound (overall 54% yield).
Enzymatic Synthesis
A recombinant β-glucosidase (Mm_bGlc17) from Melolontha melolontha catalyzes transglycosylation between cellobiose and taraxinic acid in a pH 7.0 buffer at 37°C. This method achieves 38% conversion efficiency but requires optimization for industrial scalability.
Purification and Characterization
Chromatographic Isolation
The crude extract or synthetic mixture is purified using:
Chemical Reactions Analysis
Beta-D-Glucopyranose, 1-[(3aS,6Z,10E,11aR)-2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-2-oxocyclodeca[b]furan-6-carboxylate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Research has indicated that derivatives of hexahydrofuro[2,3-b]furan compounds exhibit antiviral activity. For instance, the hexahydro-furo[2,3-b]furan structure is a pharmacophore in retroviral protease inhibitors. These inhibitors are vital in treating HIV and other retroviral infections. The compound's unique stereochemistry enhances its binding affinity to viral enzymes .
Anticancer Activity
Studies have shown that compounds similar to the target molecule possess anticancer properties. The structural features of the compound allow it to interact with various biological targets implicated in cancer progression. For example, its ability to inhibit specific kinases involved in cell proliferation has been documented .
Biotechnology Applications
Biochemical Pathway Modulation
The compound can serve as a biochemical probe to study metabolic pathways involving carbohydrate metabolism. Its structural components mimic natural substrates for enzymes involved in glycosylation processes. This application is particularly useful in understanding enzyme kinetics and substrate specificity .
Drug Delivery Systems
Due to its complex structure and functional groups capable of forming hydrogen bonds, this compound can be utilized in drug delivery systems. It can enhance the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes or by being part of polymeric formulations that improve drug release profiles .
Analytical Chemistry
Analytical Standards
The compound can be used as a reference standard in analytical chemistry for the development of new assays aimed at quantifying similar structures in biological samples. Its unique chemical properties make it suitable for use in chromatographic techniques such as HPLC and GC-MS .
Data Tables
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits retroviral protease enzymes; potential treatment for HIV |
| Anticancer | Inhibits kinases involved in cancer cell proliferation |
| Metabolic Probe | Mimics natural substrates for glycosylation enzymes |
Case Studies
Case Study 1: Antiviral Activity Evaluation
In a study published by Ghosh et al., derivatives of hexahydrofuro compounds were tested against HIV protease. The results demonstrated that modifications to the hydroxymethyl groups significantly enhanced antiviral potency compared to unmodified analogs .
Case Study 2: Anticancer Mechanism Investigation
Research conducted by Uchiyama et al. highlighted the anticancer effects of structurally similar compounds on breast cancer cell lines. The study revealed that these compounds induce apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3aS,6E,10Z,11aR)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Key Properties :
- Synonym: Identified as 11,13-Dihydrotaraxinic acid glucosyl ester .
- Functional Groups : Hydroxyl, hydroxymethyl, and ester groups contribute to moderate polarity, balancing solubility and membrane permeability.
- Biological Relevance : The cyclodeca[b]furan scaffold is associated with anti-inflammatory and cytotoxic activities in related compounds .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Solubility and Bioavailability
- The target compound’s glucosyl unit improves aqueous solubility compared to non-glycosylated analogs like the cyclodeca[b]furan in .
- However, its solubility is lower than the highly polar phenolic glucosyl derivative in , which has 16 H-bond donors but poor oral bioavailability due to excessive polarity .
Metabolic Stability
- The cyclodeca[b]furan ester in the target compound is likely more stable than the simple benzoate ester in , which is susceptible to hydrolysis by esterases .
- The acetyloxy group in ’s analog may prolong half-life via reduced first-pass metabolism .
Key Research Findings
- Synthetic Accessibility : Glucosylation of cyclodeca[b]furan derivatives (as in the target compound) is achievable via enzymatic or chemical esterification, similar to methods described for fluorinated analogs in .
- Toxicity Profile: The absence of fluorinated chains (cf.
- Ecological Impact : Unlike the bee-toxic compound in , the target compound’s moderate logP (estimated ~2.3) aligns with lower environmental risks .
Biological Activity
The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3aS,6E,10Z,11aR)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic molecule with notable biological activities. This article reviews its pharmacological properties based on current research findings.
Chemical Structure and Properties
This compound belongs to the class of triterpene glycosides and exhibits a unique stereochemistry that contributes to its biological function. The IUPAC name reflects its intricate structure and functional groups that may interact with biological systems.
1. Antioxidant Activity
Research indicates that compounds similar to this triterpene glycoside exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems. For example:
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. Its structural components allow it to inhibit pro-inflammatory cytokines effectively.
3. Estrogen Receptor Binding
The compound has shown positive binding affinity for estrogen receptors (ER), indicating potential applications in hormone-related therapies. The binding affinity can be quantified as follows:
| Receptor Type | Binding Affinity (%) |
|---|---|
| Estrogen | 68.06 |
| Androgen | 73.62 |
| Glucocorticoid | 65.75 |
These results suggest that the compound could influence endocrine functions and may have implications in treating hormone-sensitive conditions.
4. Neuroprotective Properties
Certain studies have highlighted the neuroprotective effects of triterpene glycosides against neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival.
Toxicological Profile
Understanding the safety profile of this compound is essential for its potential therapeutic applications. The following table summarizes key toxicological data:
| Toxicity Type | Value |
|---|---|
| Mitochondrial Toxicity | 76.25% |
| Nephrotoxicity | 92.80% |
| Acute Oral Toxicity | III (79.45%) |
These findings indicate a moderate risk associated with mitochondrial and nephrotoxicity but highlight the need for further investigation into safe dosage levels.
Case Studies
Case Study 1: Antioxidant Efficacy in C. elegans
A study demonstrated that treatment with this compound significantly extended the lifespan of Caenorhabditis elegans while reducing reactive oxygen species (ROS) accumulation.
Case Study 2: Inflammation in Rodent Models
In a rodent model of inflammation-induced arthritis, administration of this compound resulted in reduced joint swelling and pain scores compared to control groups.
Q & A
Q. What synthetic strategies are optimal for constructing the glycosidic ester linkage in this compound?
- Methodological Answer : The glycosidic ester bond can be synthesized via tin-mediated radical coupling (). For example, using tributyltin chloride (Bu₃SnCl), AIBN (radical initiator), and NaBH₃CN (reducing agent) in tetrahydrofuran/toluene at 80°C yields intermediates with ~65% efficiency. Post-synthetic deprotection (e.g., hydrogenolysis with Pd(OH)₂/C) removes benzyl groups while preserving the ester linkage . Key Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Coupling | Bu₃SnCl, AIBN, NaBH₃CN, 80°C | 65 |
| Deprotection | Pd(OH)₂/C, H₂, MeOH | 85 |
Q. How can structural confirmation of the compound be achieved?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For example, the glucopyranosyl moiety shows characteristic anomeric proton signals at δ 4.8–5.2 ppm (¹H NMR) and glycosidic carbon signals at δ 95–110 ppm (¹³C NMR). The ester carbonyl group appears at ~170 ppm in ¹³C NMR .
Q. What in vitro assays are suitable for screening bioactivity?
- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase or triose-phosphate isomerase) with molecular docking validation. For flavonoid glycosides like astragalin ( ), IC₅₀ values <10 μM indicate strong activity. Fluorescence polarization or SPR can quantify binding affinities .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like AutoDock Vina or GROMACS. For kaurene diterpenoid glucosides ( ), docking scores of −7.5 to −8.0 kcal/mol suggest strong binding to viral proteases. Key interactions include hydrogen bonds with the glucosyl hydroxyls and hydrophobic contacts with the furan-carboxylate moiety . Key Table :
| Target Protein | Docking Score (kcal/mol) | Key Residues |
|---|---|---|
| SARS-CoV-2 Mpro | −8.2 | His41, Gly143 |
| Acetylcholinesterase | −7.6 | Tyr121, Trp279 |
Q. What in vivo models validate estrogen/progesterone modulation effects?
Q. How can structure-activity relationships (SAR) be optimized for enhanced solubility?
- Methodological Answer : Modify the glucosyl hydroxylation pattern (e.g., replace benzyl ethers with acetyl groups) and test logP values via HPLC. For example, replacing 3,4,5-trihydroxy groups with methoxy increases logP from −1.2 to 0.8, improving membrane permeability .
Data Contradictions and Resolution
- Stereochemical Stability :
reports stable β-glycosidic linkages under hydrogenolysis, while notes potential epimerization in acidic conditions. Resolve by using neutral pH buffers during purification . - Bioactivity Variability :
Computational docking () predicts stronger antiviral activity than in vitro assays (). Validate with pseudovirus entry assays to reconcile discrepancies .
Critical Data Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
